4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole
Overview
Description
“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C13H15BrN2 . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring structure containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” has been reported in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the preparation of pyrazole bromide from potassium tricyanomethanide in only two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .
Molecular Structure Analysis
The molecular structure of “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” can be represented by the InChI code: 1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 . This indicates that the compound has a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a phenyl group .
Chemical Reactions Analysis
“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a white to off-white solid with a molecular weight of 279.18 .
Scientific Research Applications
Synthesis of Bipyrazoles
This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles, which are important in creating ligands for coordination chemistry and materials science due to their versatile binding modes .
Pharmaceutical Applications
Pyrazole derivatives are known for their pharmaceutical relevance. They can be used to synthesize various biologically active compounds, including inhibitors that may have therapeutic potential .
Solid Hexacoordinate Complexes
The compound may be used in the preparation of solid hexacoordinate complexes by reacting with organotin dichlorides. These complexes have potential applications in catalysis and materials science .
Biological Activity
Some pyrazole derivatives have been studied for their biological activity, such as inducing apoptosis in cancer cells, which suggests potential use in cancer research and treatment .
Coordination Chemistry
Due to the presence of nitrogen atoms in the pyrazole ring, this compound can act as a ligand in coordination chemistry, forming complexes with various metals which can be applied in catalysis or as functional materials .
Materials Science
Pyrazole derivatives can contribute to the development of new materials with specific properties, such as conductivity or luminescence, which are valuable in electronics and photonics .
Catalysis
The compound’s potential to form complexes with metals can also be harnessed in catalysis, possibly leading to more efficient chemical reactions or novel catalytic processes .
Each application mentioned is based on the general properties and reactivity of pyrazole derivatives. Further research specific to “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” would be needed to confirm these applications.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Bromopyrazole derivatives are known to undergo reactions in the presence of palladium catalysts . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
It’s known that bromopyrazole derivatives can react with titanium tetrachloride to afford binary adducts , which could potentially affect various biochemical pathways.
Result of Action
It’s known that bromopyrazole derivatives can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Action Environment
It’s known that the compound is a white to off-white solid and is stored in a refrigerator , suggesting that temperature and light exposure could potentially affect its stability.
properties
IUPAC Name |
4-bromo-1-tert-butyl-5-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZALIOQKEUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693321 | |
Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
CAS RN |
1269291-10-2 | |
Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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